molecular formula C15H19N3O2S2 B5767173 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide CAS No. 425654-42-8

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide

Cat. No.: B5767173
CAS No.: 425654-42-8
M. Wt: 337.5 g/mol
InChI Key: FTXOXJDQFSPEQB-UHFFFAOYSA-N
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Description

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, which is a sulfur and nitrogen-containing heterocycle, linked to an acetamido group and a tert-butylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide typically involves the condensation of 2-aminobenzenethiol with acetamide derivatives under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with acetic anhydride to form 6-acetamido-1,3-benzothiazole, which is then further reacted with tert-butyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetamido group or the benzothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamido group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study .

Properties

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-9(19)16-10-5-6-11-12(7-10)22-14(17-11)21-8-13(20)18-15(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXOXJDQFSPEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355747
Record name 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425654-42-8
Record name 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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